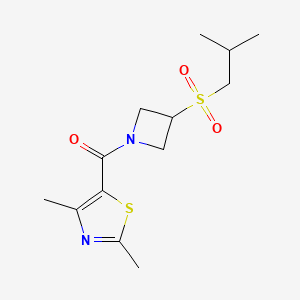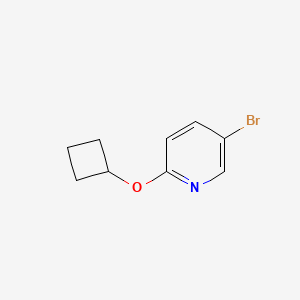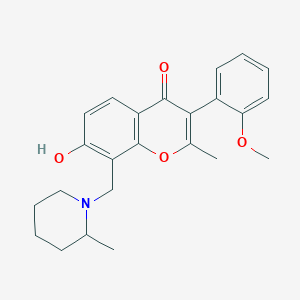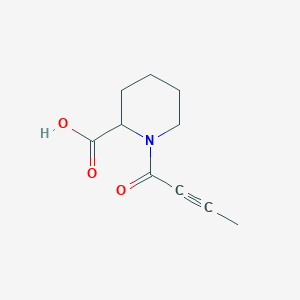![molecular formula C14H15ClN4O2S B2450102 2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide CAS No. 2415472-75-0](/img/structure/B2450102.png)
2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide, commonly known as CTZ, is a chemical compound that has gained significant attention in the field of scientific research. CTZ is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. The endocannabinoid system is involved in various physiological processes such as pain sensation, appetite regulation, and immune response. Therefore, CTZ has been extensively studied for its potential therapeutic applications.
作用機序
CTZ inhibits 2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide by binding to the active site of the enzyme. 2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide is responsible for the breakdown of endocannabinoids such as anandamide and 2-AG, which are involved in pain and inflammation. By inhibiting 2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide, CTZ increases the levels of these endocannabinoids, leading to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
CTZ has been shown to have various biochemical and physiological effects. Studies have shown that CTZ increases the levels of endocannabinoids such as anandamide and 2-AG. These endocannabinoids bind to cannabinoid receptors, leading to analgesic and anti-inflammatory effects. CTZ has also been shown to have anxiolytic and antidepressant effects. Additionally, CTZ has been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
CTZ has several advantages for lab experiments. It is a potent and selective inhibitor of 2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide, making it a useful tool for studying the endocannabinoid system. CTZ also has good solubility in water and organic solvents, making it easy to use in various experimental conditions. However, CTZ has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, making it difficult to study its long-term effects. Additionally, CTZ has off-target effects on other enzymes such as monoacylglycerol lipase (MAGL), which may complicate its use in experimental settings.
将来の方向性
There are several future directions for research on CTZ. One area of interest is the potential use of CTZ in the treatment of chronic pain. Studies have shown that CTZ has analgesic effects in animal models of chronic pain, and further research is needed to determine its efficacy in humans. Another area of interest is the potential use of CTZ in the treatment of addiction. Studies have shown that CTZ reduces drug-seeking behavior in animal models of addiction, and further research is needed to determine its efficacy in humans. Additionally, further research is needed to understand the long-term effects of CTZ and its potential side effects.
合成法
The synthesis of CTZ involves several steps, starting from the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with 3-chloroacetyl chloride to form N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-chloropropanamide. This intermediate is then reacted with 4-chlorophenol and sodium hydride to form 2-(4-chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
CTZ has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Studies have shown that CTZ inhibits 2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide, leading to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). These endocannabinoids bind to cannabinoid receptors, leading to analgesic and anti-inflammatory effects. CTZ has also been studied for its potential use in the treatment of anxiety, depression, and addiction.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S/c1-9-17-18-14(22-9)19-6-11(7-19)16-13(20)8-21-12-4-2-10(15)3-5-12/h2-5,11H,6-8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQOKFAPGYELNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxamide](/img/structure/B2450023.png)
![N-[[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2450025.png)



![2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2450033.png)
![4,5,6,7,8,9-hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid](/img/structure/B2450034.png)
![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2450035.png)


![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450040.png)
![tert-butyl 4-(hydroxymethyl)-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate](/img/structure/B2450041.png)